Baliforsen sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Baliforsen sodium is an antisense oligonucleotide designed to target myotonic dystrophy protein kinase messenger RNA. It is primarily used in research related to myotonic dystrophy, a genetic disorder characterized by progressive muscle wasting and weakness .
準備方法
Baliforsen sodium is synthesized as a 16-nucleotide oligomer connected sequentially by phosphorothioate linkages . The synthetic route involves the stepwise addition of nucleotides, each modified with 2’-O-(2-methoxyethyl) groups to enhance stability and binding affinity . The industrial production of this compound involves solid-phase synthesis, where the oligonucleotide is assembled on a solid support and then cleaved and purified .
化学反応の分析
Baliforsen sodium primarily undergoes hybridization reactions with its target messenger RNA. This hybridization enables ribonuclease H1-mediated degradation of the messenger RNA, releasing sequestered proteins bound to CUG repeats and restoring normal cellular function . The compound is stable under physiological conditions and does not undergo significant oxidation, reduction, or substitution reactions .
科学的研究の応用
Baliforsen sodium has been extensively studied for its potential therapeutic applications in myotonic dystrophy type 1. It has been tested in clinical trials to evaluate its safety and efficacy in reducing toxic RNA levels in patients . Although the initial trials showed limited efficacy, the compound has paved the way for the development of other antisense oligonucleotides targeting similar genetic disorders . Additionally, this compound is used in molecular biology research to study RNA interference and gene regulation mechanisms .
作用機序
Baliforsen sodium hybridizes to dystrophia myotonica protein kinase messenger RNA transcripts in the nucleus. This hybridization enables ribonuclease H1-mediated degradation of the messenger RNA, which releases sequestered proteins bound to CUG repeats and restores normal cellular function . The primary molecular target of this compound is the dystrophia myotonica protein kinase messenger RNA, and the pathway involved is the RNA interference pathway .
類似化合物との比較
Baliforsen sodium is unique in its specific targeting of dystrophia myotonica protein kinase messenger RNA. Similar compounds include other antisense oligonucleotides designed to target different messenger RNAs involved in genetic disorders. Examples include eteplirsen, which targets dystrophin messenger RNA in Duchenne muscular dystrophy, and nusinersen, which targets survival motor neuron 2 messenger RNA in spinal muscular atrophy . This compound stands out due to its specific application in myotonic dystrophy type 1 and its unique sequence and chemical modifications .
特性
CAS番号 |
1687746-79-7 |
---|---|
分子式 |
C180H240N59Na15O90P15S15+15 |
分子量 |
5961 g/mol |
IUPAC名 |
pentadecasodium;[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(1S,3R,4R,6S,7S)-7-[[(1S,3R,4R,6S,7S)-7-[[(2R,3R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-3-(6-aminopurin-9-yl)-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-3-(2-amino-6-oxo-1H-purin-9-yl)-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxyoxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxyoxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxy-[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-sulfidophosphanium |
InChI |
InChI=1S/C180H240N59O90P15S15.15Na/c1-70-34-224(168(248)209-134(70)181)103-26-83(315-331(258,346)283-47-95-86(29-104(300-95)225-35-71(2)135(182)210-169(225)249)322-341(268,356)291-55-179-81(12)298-129(164(314-179)239-69-208-117-150(239)217-167(193)220-156(117)247)133(179)329-344(271,359)294-58-180-82(13)297-128(163(313-180)238-68-205-114-143(190)197-62-201-147(114)238)132(180)327-340(267,355)290-54-102-120(124(278-24-20-274-16)159(310-102)228-36-72(3)136(183)211-170(228)250)324-337(264,352)288-52-100-118(241)122(276-22-18-272-14)157(308-100)237-67-204-113-142(189)196-61-200-146(113)237)92(299-103)44-280-330(257,345)316-84-27-105(226-40-76(7)151(242)221-174(226)254)302-94(84)46-282-334(261,349)320-89-32-109(235-65-206-115-148(235)215-165(191)218-154(115)245)305-98(89)50-286-332(259,347)317-85-28-106(227-41-77(8)152(243)222-175(227)255)301-93(85)45-281-333(260,348)318-87-30-107(233-63-202-111-140(187)194-59-198-144(111)233)303-96(87)48-284-335(262,350)319-88-31-108(234-64-203-112-141(188)195-60-199-145(112)234)304-97(88)49-285-336(263,351)321-90-33-110(236-66-207-116-149(236)216-166(192)219-155(116)246)306-99(90)51-287-339(266,354)326-130-126-161(231-38-74(5)138(185)213-172(231)252)312-178(130,80(11)295-126)57-293-343(270,358)328-131-127-162(232-39-75(6)139(186)214-173(232)253)311-177(131,79(10)296-127)56-292-342(269,357)325-121-101(309-160(125(121)279-25-21-275-17)229-37-73(4)137(184)212-171(229)251)53-289-338(265,353)323-119-91(43-240)307-158(123(119)277-23-19-273-15)230-42-78(9)153(244)223-176(230)256;;;;;;;;;;;;;;;/h34-42,59-69,79-110,118-133,157-164,240-241H,18-33,43-58H2,1-17H3,(H,257,345)(H,258,346)(H,259,347)(H,260,348)(H,261,349)(H,262,350)(H,263,351)(H,264,352)(H,265,353)(H,266,354)(H,267,355)(H,268,356)(H,269,357)(H,270,358)(H,271,359)(H2,181,209,248)(H2,182,210,249)(H2,183,211,250)(H2,184,212,251)(H2,185,213,252)(H2,186,214,253)(H2,187,194,198)(H2,188,195,199)(H2,189,196,200)(H2,190,197,201)(H,221,242,254)(H,222,243,255)(H,223,244,256)(H3,191,215,218,245)(H3,192,216,219,246)(H3,193,217,220,247);;;;;;;;;;;;;;;/q;15*+1/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,118+,119+,120+,121+,122?,123+,124?,125+,126+,127+,128+,129+,130-,131-,132-,133-,157+,158+,159+,160+,161+,162+,163+,164+,177-,178-,179-,180-,330?,331?,332?,333?,334?,335?,336?,337?,338?,339?,340?,341?,342?,343?,344?;;;;;;;;;;;;;;;/m0.............../s1 |
InChIキー |
BQIRWUYCQDIAQA-DEBWEYBYSA-N |
異性体SMILES |
C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O[P+](O)(OC[C@]56[C@@H](O[C@H]([C@@H]5O[P+](O)(OC[C@@H]7[C@H](C([C@@H](O7)N8C=C(C(=NC8=O)N)C)OCCOC)O[P+](O)(OC[C@@H]9[C@H](C([C@@H](O9)N1C=NC2=C(N=CN=C21)N)OCCOC)O)[S-])[S-])[C@@H](O6)N1C=NC2=C(N=CN=C21)N)C)[S-])CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1[C@@H]2[C@@H](O[C@]1([C@@H](O2)C)CO[P+](O)(O[C@H]1[C@@H]2[C@@H](O[C@]1([C@@H](O2)C)CO[P+](O)(O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)CO[P+](O)(O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=O)NC1=O)C)CO)[S-])[S-])N1C=C(C(=NC1=O)N)C)[S-])N1C=C(C(=NC1=O)N)C)[S-])N1C=NC2=C1N=C(NC2=O)N)[S-])N1C=NC2=C(N=CN=C21)N)[S-])N1C=NC2=C(N=CN=C21)N)[S-])N1C=C(C(=O)NC1=O)C)[S-])N1C=NC2=C1N=C(NC2=O)N)[S-])N1C=C(C(=O)NC1=O)C)[S-])N1C=C(C(=NC1=O)N)C)[S-])N1C=C(C(=NC1=O)N)C)[S-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
CC1C2(C(C(O1)C(O2)N3C=NC4=C3N=C(NC4=O)N)O[P+](O)(OCC56C(OC(C5O[P+](O)(OCC7C(C(C(O7)N8C=C(C(=NC8=O)N)C)OCCOC)O[P+](O)(OCC9C(C(C(O9)N1C=NC2=C(N=CN=C21)N)OCCOC)O)[S-])[S-])C(O6)N1C=NC2=C(N=CN=C21)N)C)[S-])CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1C2C(OC1(C(O2)C)CO[P+](O)(OC1C2C(OC1(C(O2)C)CO[P+](O)(OC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)CO[P+](O)(OC1C(OC(C1OCCOC)N1C=C(C(=O)NC1=O)C)CO)[S-])[S-])N1C=C(C(=NC1=O)N)C)[S-])N1C=C(C(=NC1=O)N)C)[S-])N1C=NC2=C1N=C(NC2=O)N)[S-])N1C=NC2=C(N=CN=C21)N)[S-])N1C=NC2=C(N=CN=C21)N)[S-])N1C=C(C(=O)NC1=O)C)[S-])N1C=NC2=C1N=C(NC2=O)N)[S-])N1C=C(C(=O)NC1=O)C)[S-])N1C=C(C(=NC1=O)N)C)[S-])N1C=C(C(=NC1=O)N)C)[S-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。